Product packaging for Tetrahydropteroylglutamate(Cat. No.:CAS No. 29347-89-5)

Tetrahydropteroylglutamate

Cat. No.: B1496147
CAS No.: 29347-89-5
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-UHFFFAOYSA-N
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Description

Tetrahydropteroylglutamate is a pivotal cofactor and substrate in one-carbon metabolism, essential for the de novo synthesis of amino acids and nucleic acids. This reduced folate derivative functions as a carrier of single-carbon units (methyl, methylene, methenyl, formyl, or formimino groups) that are critical for various biosynthetic pathways. Its primary research value lies in studies of enzymatic mechanisms and cellular metabolism, particularly as a key substrate for enzymes like 5,10-methenyltetrahydrofolate synthetase . Studies have shown that the polyglutamate chain length significantly influences substrate affinity; for instance, increasing the number of glutamate residues can dramatically enhance the binding affinity for synthetase enzymes . Researchers utilize this compound to investigate one-carbon transfer reactions, folate-mediated cycles, and the biochemical impact of antifolate drugs. It is also a crucial reagent in probing the structure and function of folate-dependent enzymes, such as cobalamin-independent methionine synthase (MetE), where it acts as a methyl group donor for the synthesis of methionine from homocysteine . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N7O6 B1496147 Tetrahydropteroylglutamate CAS No. 29347-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951900
Record name 5,6,7,8-Tetrahydrofolic acid
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Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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CAS No.

29347-89-5, 135-16-0
Record name 5,6,7,8-Tetrahydrofolic acid
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Record name 5,6,7,8-Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Biosynthesis and Metabolic Pathways Involving Tetrahydropteroylglutamate

Folate Metabolism

Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme in folate homeostasis, playing a central role in the metabolism of tetrahydropteroylglutamate (tetrahydrofolate, THF) and its derivatives. wikipedia.orggenecards.org This enzyme catalyzes the sequential, ATP-dependent addition of glutamate (B1630785) residues to the γ-carboxyl group of the glutamate moiety of THF and other folates. nih.govproteopedia.org This process, known as polyglutamylation, is essential for the intracellular retention and proper function of folate coenzymes. oncotarget.comresearchgate.net

The fundamental reaction catalyzed by FPGS can be summarized as follows: ATP + tetrahydrofolyl-(Glu)n + L-glutamate → ADP + phosphate (B84403) + tetrahydrofolyl-(Glu)(n+1) yeastgenome.org

This catalytic action converts folate monoglutamates, the form typically transported into cells, into polyglutamated forms. wikipathways.org The resulting polyanionic nature of the elongated glutamate chain, which can contain up to nine glutamate residues, effectively traps the folate molecule within the cell, as the modified structure is unable to be exported across the cell membrane. oncotarget.commdpi.com

Research has shown that FPGS activity is not confined to a single cellular location. Isoforms of the enzyme, encoded by a single gene, are directed to both the cytosol and the mitochondria. researchgate.netmdpi.com This compartmentalization allows for the establishment and maintenance of distinct folate pools required for the specific metabolic activities in each location. wikipedia.orgnih.gov For instance, mitochondrial FPGS activity is necessary to accumulate the folates required for glycine (B1666218) synthesis. nih.gov

The significance of FPGS catalysis extends beyond simple intracellular retention. Polyglutamylation enhances the affinity of folate cofactors for the enzymes involved in one-carbon metabolism. nih.govwikipathways.org Many enzymes, such as those required for the biosynthesis of purines, thymidylate, and certain amino acids, preferentially bind polyglutamylated folates as substrates. genecards.orgresearchgate.net Tetrahydrofolate itself is a much-preferred substrate for FPGS compared to other forms, facilitating its conversion into functionally superior polyglutamated coenzymes. wikipathways.org While the addition of glutamate residues is critical, studies have indicated that pteroyltriglutamates can function as effectively as longer-chain polyglutamates in the metabolic cycles of de novo purine (B94841) and thymidylate biosynthesis. researchgate.net

Table 1: Overview of the FPGS-Catalyzed Reaction

Feature Description
Enzyme Folylpoly-γ-glutamate Synthetase (FPGS)
Substrates Tetrahydrofolate (and other folates), L-glutamate, ATP proteopedia.orgyeastgenome.org
Products Tetrahydrofolate polyglutamates, ADP, Phosphate proteopedia.orgyeastgenome.org
Function Sequential addition of glutamate residues to folates nih.gov
Cofactor ATP (Adenosine triphosphate) researchgate.net
Cellular Location Cytosol and Mitochondria researchgate.netmdpi.com

Table 2: Functional Comparison of Folate Forms

Characteristic Monoglutamate Folates Polyglutamate Folates
Cellular Transport Can be transported across cell membranes wikipathways.org Retained within the cell oncotarget.com
Enzyme Affinity Lower affinity for most folate-dependent enzymes wikipathways.org Higher affinity; preferred cofactor for one-carbon metabolism enzymes nih.govcancerindex.org
Primary Role Transport form nih.gov Intracellular active coenzyme and storage form nih.gov

Enzymology of Tetrahydropteroylglutamate Dependent Reactions

Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (EC 2.1.2.1) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in the interface between amino acid and one-carbon metabolism. wikipedia.org It catalyzes the reversible interconversion of L-serine and glycine (B1666218), a reaction that is coupled to the conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). wikipedia.orgebi.ac.uk This reaction is the primary source of one-carbon units for the biosynthesis of purines, thymidylate, and other essential biomolecules. ebi.ac.ukresearchgate.net

The catalytic mechanism of SHMT is a multi-step process that relies on its PLP cofactor. wikipedia.orgebi.ac.uk The reaction begins with the formation of an external aldimine between the amino group of L-serine and the PLP cofactor, displacing a lysine (B10760008) residue (Lys229) of the enzyme that was initially bound to PLP. wikipedia.orgebi.ac.uk This is followed by the abstraction of a proton from the hydroxyl group of serine by a catalytic base, typically a glutamate (B1630785) residue (Glu57), leading to the cleavage of the Cα-Cβ bond of serine. wikipedia.orgfigshare.com This results in the release of formaldehyde (B43269) and the formation of a glycine-quinonoid intermediate. wikipedia.org

The formaldehyde is then captured by tetrahydrofolate, which is positioned in the active site. The N5 and N10 nitrogens of THF attack the formaldehyde to form a stable cyclic product, 5,10-methylenetetrahydrofolate. wikipedia.org Finally, the glycine-quinonoid intermediate is protonated to form glycine, which is then released, and the PLP cofactor is regenerated in its internal aldimine form with the enzyme's lysine residue. ebi.ac.uk A tyrosine residue (Tyr55) is thought to be crucial for proton transfers during the transaldimination steps. ebi.ac.uk

SHMT exhibits specificity for L-serine as its primary amino acid substrate for the forward reaction and glycine for the reverse reaction. proteopedia.org It also demonstrates a high degree of specificity for tetrahydrofolate as the one-carbon acceptor. researchgate.net The enzyme can also catalyze other reactions, such as the THF-independent retro-aldol cleavage of β-hydroxy-α-amino acids to glycine and an aldehyde. researchgate.net

StepDescriptionKey Residues/Cofactors
1Formation of external aldimine with L-serinePLP, Lys229
2Cα-Cβ bond cleavage of serineGlu57
3Release of formaldehyde and formation of glycine-quinonoid intermediate-
4Formation of 5,10-methylenetetrahydrofolateTetrahydrofolate
5Protonation of the intermediate to form glycine-
6Release of glycine and regeneration of the internal aldiminePLP, Lys229

In mammals, there are two major isoforms of SHMT: the cytosolic isoform (SHMT1) and the mitochondrial isoform (SHMT2). wikipedia.orgpnas.org A third isoform has been suggested to exist in the nucleus. plos.org The cytosolic and mitochondrial isoforms are encoded by distinct genes and exhibit different tissue-specific expression patterns. genecards.org SHMT1 is primarily found in the cytoplasm, while SHMT2 is located in the mitochondrial matrix. wikipedia.org The existence of these isoforms highlights the compartmentalization of one-carbon metabolism. biorxiv.org

The localization of these isoforms can be dynamic. For instance, in Plasmodium falciparum, the causative agent of malaria, the localization of SHMT isoforms changes throughout the parasite's erythrocytic cycle, with the enzyme being found in the cytoplasm, mitochondrion, and apicoplast at different stages. nih.gov In mammalian cells, SHMT2α, a splice variant of SHMT2, can localize to the nucleus during the S and G2/M phases of the cell cycle. plos.org

IsoformPrimary Cellular LocalizationGene
SHMT1CytosolSHMT1
SHMT2MitochondriaSHMT2
SHMT2αNucleus (cell cycle-dependent), CytoplasmSHMT2

The activity of SHMT is subject to complex regulatory mechanisms. One recently discovered mechanism is riboregulation, where the activity of the cytosolic isoform, SHMT1, is modulated by binding to the 5' untranslated region (UTR) of the mRNA transcript for the mitochondrial isoform, SHMT2. researchgate.netnih.gov This interaction selectively inhibits the serine-to-glycine cleavage activity of SHMT1, while not affecting the reverse reaction. nih.gov This provides a mechanism to fine-tune the balance between serine and glycine pools across different cellular compartments. researchgate.net The binding of RNA to SHMT1 can be influenced by the presence of SHMT substrates. nih.gov

Furthermore, SHMT activity can be regulated by substrate inhibition. Both human isoforms, SHMT1 and SHMT2, are inhibited by high concentrations of tetrahydrofolate. nih.gov This inhibition is pH-dependent, with mitochondrial SHMT2 showing significant inhibition at the alkaline pH of the mitochondrial matrix. nih.govnih.gov This suggests that substrate inhibition may be a physiologically relevant mechanism for regulating one-carbon flux. nih.gov The oncoprotein SET has also been shown to physically interact with mitochondrial SHMT2 and enhance its enzymatic activity, linking one-carbon metabolism to tumorigenesis. pnas.org

SHMT plays a pivotal role in directing the flow of one-carbon units for various metabolic processes. researchgate.net The 5,10-methylenetetrahydrofolate produced by SHMT is a central intermediate that can be utilized for the de novo synthesis of thymidylate, a crucial component of DNA. researchgate.net It can also be reduced to 5-methyltetrahydrofolate, which is used in the methionine cycle, or oxidized to 10-formyltetrahydrofolate, a precursor for purine (B94841) biosynthesis. researchgate.net

The direction of the SHMT-catalyzed reaction, and thus the one-carbon flux, is dependent on the metabolic state of the cell. While the forward reaction (serine to glycine) is often emphasized for its role in generating one-carbon units, recent studies have shown that the reverse flux (glycine to serine) is also significant. nih.gov In fact, whole-body flux analysis in rodents indicates that the net flux of SHMT is in the direction of glycine consumption and serine production. nih.gov The liver, in particular, utilizes the reverse activity of mitochondrial SHMT2 to clear glycine from circulation. nih.gov The interplay between the cytosolic and mitochondrial isoforms is critical for maintaining cellular homeostasis of serine, glycine, and one-carbon units. nih.govresearchgate.net

Methionine Synthases

Methionine synthases are a class of enzymes that catalyze the final step in the de novo synthesis of methionine, the transfer of a methyl group to homocysteine. These enzymes are critical for regenerating methionine for protein synthesis and for the production of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.

Cobalamin-dependent methionine synthase (EC 2.1.1.13), also known as MetH, is a large, modular enzyme that utilizes a cobalamin (vitamin B12) cofactor to catalyze the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate. ebi.ac.ukacs.orgnih.gov This enzyme is found in mammals and some bacteria.

The catalytic cycle of MetH involves two main steps. First, the sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of methylcobalamin (B1676134), which is bound to the enzyme, to form methionine and a highly reactive cob(I)alamin intermediate. ebi.ac.uk In the second step, the cob(I)alamin is remethylated by 5-methyltetrahydrofolate to regenerate methylcobalamin, completing the catalytic cycle. ebi.ac.ukacs.org

The MetH enzyme has a modular structure, with distinct domains for binding homocysteine, 5-methyltetrahydrofolate, cobalamin, and S-adenosylmethionine (SAM). nih.govacs.org The SAM-binding domain is involved in the reactivation of the enzyme. Occasionally, the cob(I)alamin intermediate can be oxidized to an inactive cob(II)alamin state. pnas.org Reactivation requires a reductive methylation process where an electron is supplied by flavodoxin and a methyl group is donated by SAM to restore the active methylcobalamin form of the cofactor. pnas.org The enzyme also contains a zinc ion that is believed to be involved in the activation of homocysteine. acs.org

StepDescriptionKey Cofactors/Substrates
1Methyl transfer from methylcobalamin to homocysteineHomocysteine, Methylcobalamin
2Formation of methionine and cob(I)alamin-
3Remethylation of cob(I)alamin by 5-methyltetrahydrofolate5-methyltetrahydrofolate, Cob(I)alamin
4Regeneration of methylcobalamin and release of tetrahydrofolate-
ReactivationReductive methylation of inactive cob(II)alaminS-adenosylmethionine, Flavodoxin

Cobalamin-Independent Methionine Synthase (MetE)

Cobalamin-independent methionine synthase, or MetE, is an enzyme that catalyzes the final step in the de novo synthesis of methionine. It facilitates the transfer of a methyl group from 5-methyltetrahydropteroyl-tri-L-glutamate to L-homocysteine, yielding L-methionine and tetrahydropteroyltri-L-glutamate. wikiwand.comebi.ac.uk Unlike its cobalamin-dependent counterpart (MetH), MetE does not utilize an intermediate methyl carrier. wikipedia.orgnih.gov This enzyme is found in plants, yeasts, and many bacteria. ebi.ac.uk

The catalytic mechanism of MetE is notable for overcoming the challenge of using a substrate, 5-methyltetrahydrofolate, which has a poor leaving group. The enzyme employs a zinc cofactor to activate the homocysteine substrate. biorxiv.org The zinc ion deprotonates the sulfur atom of homocysteine, enhancing its nucleophilicity and enabling it to attack the methyl group of 5-methyltetrahydrofolate. biorxiv.org The structure of MetE from Thermotoga maritima reveals a unique dual-barrel architecture where the active site is situated between the tops of two (βα)8 barrels. wikipedia.orgnih.gov The C-terminal barrel houses the zinc ion that binds and activates homocysteine. wikipedia.orgnih.gov

Cofactor Requirements (e.g., zinc, orthophosphate)

The primary and essential cofactor for MetE is zinc. ebi.ac.ukwikipedia.org It is indispensable for the enzyme's catalytic activity. ebi.ac.uk Extended X-ray absorption fine structure (EXAFS) analysis has provided insights into the coordination of the zinc ion. In the resting state of the enzyme, the zinc is tetrahedrally coordinated by three amino acid residues from the enzyme—specifically, a histidine and two cysteines—and a fourth, more variable ligand. wikipedia.org Upon binding of the homocysteine substrate, its thiol group displaces this fourth ligand to coordinate with the zinc ion. wikipedia.org

CofactorRole in MetE FunctionKey Research Findings
Zinc (Zn²⁺) Essential for catalytic activity; binds and activates the homocysteine substrate by deprotonating its thiol group.The C-terminal domain contains the zinc ion. ebi.ac.uk In the resting state, zinc is coordinated by histidine, cysteine, and glutamate residues. wikipedia.orgnih.gov
Orthophosphate (PO₄³⁻) Potential role in the catalytic cycle, possibly as a zinc ligand or by facilitating product release.The release of the tetrahydrofolate product is slow and may be partially rate-limiting, suggesting a role for phosphate in this step. researchgate.net

5,10-Methylenetetrahydrofolate Reductase (MTHFR)

5,10-Methylenetetrahydrofolate reductase (MTHFR) is a key flavoprotein that plays a central role in folate metabolism. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.org This reaction is critical as it commits one-carbon units to the methionine synthesis pathway. 5-methyltetrahydrofolate serves as the methyl donor for the remethylation of homocysteine to methionine. wikipedia.org MTHFR utilizes NADH as the source of reducing equivalents. nih.gov

Other Key Tetrahydropteroylglutamate-Interacting Enzymes

Folic Acid Reductase (FAR)

While not typically classified as a distinct enzyme from Dihydrofolate Reductase (DHFR) in many organisms, the reduction of folic acid is a critical step for the utilization of this synthetic form of folate. DHFR is responsible for this activity, though it is significantly slower than its primary reaction with dihydrofolate. Folic acid, a fully oxidized and synthetic compound, must be reduced to tetrahydrofolate to become biologically active. nih.gov This process involves two successive reductions. The first reduction, catalyzed by DHFR, converts folic acid to 7,8-dihydrofolate. nih.gov The fully aromatic pteridine (B1203161) ring of folic acid presents a significant energy barrier to this reduction, which explains the slow reaction rate. nih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, using NADPH as an electron donor. wikipedia.org This reaction is vital for maintaining the intracellular pool of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate, and thus for DNA synthesis and cell proliferation. wikipedia.org The mechanism involves the transfer of a hydride ion from NADPH to the dihydrofolate substrate, accompanied by protonation. wikipedia.org The active site of DHFR is a dynamic environment, with flexible loops that facilitate the binding of substrates and the release of products. wikipedia.org

EnzymeSubstrate(s)Product(s)ReductantKey Function
Folic Acid Reductase (activity of DHFR) Folic Acid7,8-DihydrofolateNADPHInitial reduction of synthetic folic acid. nih.gov
Dihydrofolate Reductase (DHFR) 7,8-Dihydrofolate5,6,7,8-TetrahydrofolateNADPHRegeneration of the active coenzyme form of folate. wikipedia.org

Formate-Tetrahydrofolate Ligase

Formate-tetrahydrofolate ligase, also known as formyltetrahydrofolate synthetase, catalyzes the ATP-dependent ligation of formate (B1220265) to tetrahydrofolate to produce 10-formyltetrahydrofolate. wikipedia.org The reaction also yields ADP and inorganic phosphate. wikipedia.org This enzyme is crucial for introducing one-carbon units from formate into the folate pool. 10-formyltetrahydrofolate is a precursor for purine biosynthesis.

The reaction mechanism has been proposed to be a random bi uni uni bi ping-pong ter ter mechanism. nih.gov This complex mechanism involves the initial binding of ATP and formate in a random order. nih.gov A key step is the nucleophilic attack of the formate ion on the gamma-phosphate of ATP, which forms a formylphosphate intermediate and releases ADP. nih.gov Following the dissociation of ADP, the formylphosphate intermediate reorients, allowing for the binding of tetrahydrofolate and the subsequent transfer of the formyl group. nih.gov

Dihydropteroate (B1496061) Synthase

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway in many microorganisms, including bacteria, protozoa, and fungi, as well as in plants. ebi.ac.uk This pathway is absent in mammals, who obtain folate from their diet, making DHPS an attractive target for antimicrobial agents. ebi.ac.ukrcsb.org The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to produce 7,8-dihydropteroate and pyrophosphate. wikipedia.orgnih.gov This reaction is a key step in the synthesis of folic acid, a precursor for tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids. rcsb.orgpatsnap.com

The catalytic mechanism of DHPS proceeds via an SN1 reaction. ebi.ac.uknih.gov The reaction is initiated by the binding of DHPPP to the enzyme, followed by the elimination of the pyrophosphate group. ebi.ac.uk This results in the formation of a stabilized cationic intermediate, dihydropterin monophosphate (DHP+). ebi.ac.uk Subsequently, pABA binds to the enzyme and acts as a nucleophile, attacking the C9 carbon of the DHP+ intermediate to form 7,8-dihydropteroate. rcsb.org Key residues within the active site, such as Lys221 and Arg255 in the E. coli enzyme, are crucial for polarizing the C6-C9 bond of the substrate, thereby facilitating the nucleophilic attack. ebi.ac.uk

Structurally, DHPS is typically a homodimer, with each monomer adopting a TIM barrel fold, characterized by eight α-helices and eight parallel β-sheets arranged in a toroidal shape. rcsb.orgkenyon.edu The active site is located within the TIM barrel and comprises two distinct binding pockets: one for the pterin (B48896) substrate (DHPPP) and another for pABA. kenyon.edu The pterin binding site is well-defined, with key residues like Asn120, Asp184, and Lys220 (in Bacillus anthracis) recognizing the pterin substrate through hydrogen bonding. kenyon.edu The pABA binding site is located in a region with more flexible loops. kenyon.edu The sulfonamide class of antibiotics are competitive inhibitors of DHPS, mimicking the structure of pABA and binding to its active site. patsnap.comkenyon.edu

Table 1: Key Characteristics of Dihydropteroate Synthase

FeatureDescription
EC Number 2.5.1.15 wikipedia.org
Reaction 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate + para-aminobenzoic acid ⇌ 7,8-dihydropteroate + pyrophosphate wikipedia.org
Substrates 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP), para-aminobenzoic acid (pABA) nih.gov
Products 7,8-dihydropteroate, pyrophosphate ebi.ac.uk
Mechanism SN1 Reaction ebi.ac.uknih.gov
Structure TIM barrel fold (α/β)8 rcsb.orgkenyon.edu
Inhibitors Sulfonamides (e.g., sulfamethoxazole) rcsb.orgpatsnap.com

2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine Pyrophosphokinase

2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase (HPPK), also known as 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase, is an essential enzyme in the folate biosynthesis pathway. nih.govresearchgate.net It catalyzes the transfer of a pyrophosphate group from ATP to 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine (HMDP), yielding AMP and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govresearchgate.net This reaction is the step immediately preceding the reaction catalyzed by dihydropteroate synthase. semanticscholar.org

The structure of HPPK, particularly from Escherichia coli, has been extensively studied and reveals a monomeric protein with an α/β fold. nih.gov The active site is located in a cleft on the surface of the enzyme. nih.gov In some organisms, such as the malaria parasite Plasmodium falciparum and the bacterium Francisella tularensis, HPPK exists as a domain of a larger bifunctional enzyme that also contains dihydropteroate synthase activity. semanticscholar.orgnih.gov

Table 2: Key Characteristics of 2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine Pyrophosphokinase

FeatureDescription
EC Number 2.7.6.3 wikipedia.org
Reaction ATP + 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine ⇌ AMP + (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate (B83284) wikipedia.org
Substrates ATP, 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine (HMDP) wikipedia.org
Products AMP, (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate (DHPPP) wikipedia.org
Mechanism Ordered substrate binding (ATP first, then HMDP) nih.govnih.gov
Structure α/β fold nih.gov
Cofactors Magnesium ions nih.gov

Regulatory Mechanisms Governing Tetrahydropteroylglutamate Homeostasis

Transcriptional and Post-Transcriptional Regulation of Enzymes

The enzymatic machinery responsible for folate metabolism is tightly controlled at multiple levels to respond to cellular needs and environmental cues. This regulation occurs at the transcriptional level, governing the synthesis of messenger RNA (mRNA) from a gene, and at the post-transcriptional level, which involves modifications to the mRNA molecule that influence its translation into a protein. researchgate.net

Intracellular folate homeostasis is critically dependent on the antagonistic activities of two key enzymes: folylpolyglutamate synthase (FPGS) and γ-glutamyl hydrolase (GGH). nih.gov FPGS adds glutamate (B1630785) residues to folates, a process known as polyglutamylation, which traps them within the cell and increases their affinity as substrates for folate-dependent enzymes. nih.govnih.gov Conversely, GGH removes these glutamate tails, converting folates back to their monoglutamate form, which can then be exported from the cell. nih.gov The coordinated regulation of the genes encoding FPGS and GGH is therefore essential for maintaining the appropriate intracellular concentration and distribution of tetrahydropteroylglutamate derivatives. nih.gov

Gene expression of folate-metabolizing enzymes can be influenced by various signaling pathways. For instance, the MYC oncogene is known to enhance the expression of enzymes that generate one-carbon units, which are crucial for the synthesis of purines and thymidine (B127349) and are carried by tetrahydrofolate. researchgate.net

Post-transcriptional regulation involves processes such as mRNA splicing, capping, and polyadenylation, which can affect the stability, localization, and translation efficiency of the mRNA transcripts for folate-related enzymes. youtube.com While specific examples for every folate enzyme are not fully elucidated, these general mechanisms ensure that the cell can rapidly adjust its metabolic capacity in response to changing demands for the products of one-carbon metabolism. mdpi.com

Homeostatic Control in Biological Systems

The body employs sophisticated systemic mechanisms to maintain folate balance, primarily involving the coordinated actions of the liver, intestines, and kidneys. These processes ensure a continuous supply of 5-methylthis compound, the primary circulating form of folate, to all tissues.

Enterohepatic circulation is a crucial physiological process for the conservation of folates. physiology.org This mechanism involves the secretion of substances from the liver into the bile, their passage into the small intestine, and their subsequent reabsorption back into the portal circulation, which returns them to the liver. wikipedia.orgnih.gov

This cycle is a major factor in folate homeostasis. jci.org The liver takes up folates from the portal blood, processes them, and actively secretes them into the bile. These biliary folates, which include both 5-methylthis compound and non-methylated tetrahydrofolates, are then reabsorbed in the intestine. jci.orgnih.gov This process effectively creates a recirculating pool of folates that helps maintain stable plasma concentrations. nih.gov

The importance of this cycle is demonstrated by studies in which the diversion of bile leads to a rapid and significant drop in serum folate levels, falling to 30-40% of normal within hours—a much faster decline than that observed with dietary folate restriction alone. jci.org This indicates that the enterohepatic cycle is essential for preventing rapid folate depletion and ensuring a steady supply to the body. jci.orgnih.gov

The kidneys play a dual role in folate homeostasis, meticulously conserving folates under normal conditions while efficiently excreting any excess to prevent accumulation. physiology.orgmhmedical.com The primary circulating form, 5-methylthis compound, is freely filtered by the glomeruli. Subsequently, it undergoes extensive reabsorption in the renal tubules to return it to the bloodstream. nih.govbasicmedicalkey.com

Research using isolated perfused rat kidneys has revealed that this tubular reabsorption is managed by a dual-component transport system:

A low-capacity, saturable system that handles folate reabsorption at normal physiological concentrations. nih.gov

A high-capacity, non-saturable system that contributes to reabsorption. nih.gov

Under conditions of high plasma folate, the saturable transport system can be overwhelmed. nih.gov Studies in rats have shown that renal tubular reabsorption becomes saturated at plasma concentrations of 5-methylthis compound around 0.5 µM. physiology.orgnih.gov Beyond this threshold, urinary excretion increases significantly and becomes the predominant route for eliminating the excess folate from the body. physiology.orgnih.gov This mechanism is critical for preventing potential adverse effects associated with excessively high levels of circulating folates.

The regulation of plasma 5-methylthis compound concentration is a dynamic process resulting from the integrated actions of intestinal absorption, enterohepatic circulation, and renal handling. physiology.org

Enterohepatic circulation serves as the primary conservation pathway, maintaining baseline plasma levels by continuously recycling a significant pool of folate between the liver and intestine. jci.orgnih.gov This prevents rapid fluctuations and ensures a consistent supply for tissue needs.

The balance between biliary and renal excretion pathways fine-tunes the plasma concentration. Hepatobiliary excretion appears to be a relatively low-affinity process with a constant clearance rate. physiology.orgnih.gov In contrast, the renal system is highly responsive to changes in plasma concentration. At low or normal levels, the kidneys conserve nearly all filtered folate. nih.gov However, when plasma levels rise, the saturation of renal tubular reabsorption ensures that the excess is promptly excreted in the urine. physiology.orgnih.gov This makes the urinary pathway the principal route for eliminating surplus 5-methylthis compound, thereby maintaining plasma homeostasis. nih.gov

The following table summarizes findings from an infusion study in rats, illustrating the kinetic interplay between biliary and urinary excretion in regulating plasma 5-methylthis compound.

Kinetic Parameters of 5-Methylthis compound (5-CH₃-H₄PteGlu) Elimination in Rats physiology.orgnih.gov
ParameterDescriptionFinding
Primary Elimination Routes The main pathways for removing 5-CH₃-H₄PteGlu from the body.Biliary and urinary excretion.
Biliary Excretion Clearance of 5-CH₃-H₄PteGlu into the bile.A relatively low-affinity process with a constant clearance rate, not easily saturated.
Renal Handling Kidney processing of 5-CH₃-H₄PteGlu.Involves glomerular filtration followed by extensive tubular reabsorption.
Saturation of Renal Reabsorption The point at which the kidney's capacity to reabsorb 5-CH₃-H₄PteGlu is exceeded.Occurs at plasma concentrations of approximately 0.5 µM.
Response to Excess Folate The body's mechanism for handling high plasma concentrations.When renal reabsorption is saturated, urinary excretion becomes the predominant elimination route for any excess 5-CH₃-H₄PteGlu.

Biological Roles and Interactions of Tetrahydropteroylglutamate

Cellular Proliferation and Growth

Tetrahydropteroylglutamate is intrinsically linked to cellular proliferation and growth due to its critical role in the synthesis of precursors required for DNA replication and cell division. perlego.comresearchgate.net Actively dividing cells have a high demand for nucleotides and amino acids, processes where this compound derivatives are essential cofactors. drugbank.com

The synthesis of purines and a specific pyrimidine (B1678525), thymidylate, is directly dependent on this compound. studysmarter.co.uk 10-formyltetrahydrofolate is required for two steps in the de novo purine (B94841) biosynthesis pathway, providing carbons 2 and 8 of the purine ring. nyu.edu Furthermore, 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. youtube.com Since dTMP is a direct precursor for DNA synthesis, the availability of this compound directly impacts the rate of DNA replication and, consequently, cell division. nyu.eduyoutube.com

In addition to nucleic acid synthesis, this compound is involved in amino acid metabolism, which is also crucial for cell growth. nih.govyoutube.com It facilitates the interconversion of serine and glycine (B1666218) and is involved in the catabolism of histidine. nih.govyoutube.com The major source of one-carbon units for the tetrahydrofolate pool is the amino acid serine. nih.gov This metabolic hub ensures a steady supply of building blocks for protein synthesis, which is necessary for the growth of new cells.

A deficiency in this compound impairs DNA synthesis, leading to a condition known as megaloblastic anemia. nih.govwikipedia.org This condition is characterized by the presence of abnormally large, immature red blood cells in the bone marrow, which is a direct consequence of the inability of hematopoietic stem cells to divide properly due to insufficient DNA precursors. elsevier.es

Interplay with Other Vitamins and Cofactors (e.g., Vitamin B12)

The metabolic functions of this compound are intricately connected with other vitamins, most notably Vitamin B12 (cobalamin). mdpi.com This interplay is central to one-carbon metabolism, which encompasses both the folate and methionine cycles. nih.govoregonstate.education These two cycles are linked by the enzyme methionine synthase. mdpi.com

Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine and tetrahydrofolate. perlego.com This reaction is unique in that it is the only pathway in mammals to metabolize 5-methyltetrahydrofolate and it requires vitamin B12 in the form of methylcobalamin (B1676134) as an essential cofactor. perlego.commdpi.com

A deficiency in vitamin B12 can lead to a "folate trap." nih.govnih.gov In the absence of sufficient vitamin B12, the activity of methionine synthase is reduced. nih.gov This leads to the accumulation of 5-methyltetrahydrofolate, as it cannot be converted back to tetrahydrofolate. nih.gov Since 5-methyltetrahydrofolate is a poor substrate for the enzyme that adds glutamate (B1630785) residues to folate (folylpolyglutamate synthetase), it cannot be effectively retained within cells. nih.gov This trapping of folate in the 5-methyl form creates a functional deficiency of other tetrahydrofolate derivatives needed for purine and thymidylate synthesis, even if dietary folate intake is adequate. elsevier.esnih.gov This explains why a vitamin B12 deficiency can produce hematological symptoms similar to those of a folate deficiency, such as megaloblastic anemia. elsevier.eswww.nhs.uk

The regeneration of methionine from homocysteine is also crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govmdpi.com Therefore, the interaction between this compound and vitamin B12 is not only vital for nucleotide synthesis but also for the regulation of gene expression and cellular function through methylation. mdpi.comconsensus.app

Key Interactions in One-Carbon Metabolism
Metabolic CycleKey EnzymeRequired CofactorsPrimary FunctionConsequence of Deficiency
Folate CycleThymidylate Synthase5,10-Methylene-THFSynthesis of dTMP for DNAImpaired DNA synthesis, megaloblastic anemia
Methionine CycleMethionine Synthase5-Methyl-THF, Vitamin B12Regeneration of Methionine and THF"Folate trap", accumulation of homocysteine

Interactions with Biological Macromolecules

The function of this compound as a coenzyme is predicated on its ability to bind to various enzymes and facilitate catalytic reactions. The dynamics of these interactions are complex and have been studied extensively for key enzymes in one-carbon metabolism.

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in regenerating the active cofactor pool. wikipedia.orgyoutube.com The binding of substrates (dihydrofolate and NADPH) and the release of products (tetrahydrofolate and NADP+) involve significant conformational changes in the enzyme. pnas.orgpnas.org Studies have shown that loops in the active site of DHFR, such as the Met20 loop, are highly flexible and play a role in promoting the release of the tetrahydrofolate product. wikipedia.org The binding of NADPH and dihydrofolate is a sequential and random process, with the formation of a ternary complex preceding the hydride transfer. nih.gov The affinity of DHFR for its ligands is modulated throughout the catalytic cycle to ensure efficiency. biorxiv.org For instance, the binding of NADPH to the enzyme-dihydrofolate complex induces a "closed" conformation that facilitates catalysis. pnas.org

Thymidylate Synthase (TS): This enzyme catalyzes the methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.govaacrjournals.org The binding of the substrates is ordered, with the nucleotide binding first, followed by the folate cofactor. This binding induces a conformational change that encloses the active site, protecting the reactive intermediates from the solvent. nih.gov Tetrahydrofolate itself can also promote the covalent binding of inhibitors like 5-fluoro-dUMP to the enzyme, leading to its inactivation. nih.gov

Other Folate-Dependent Enzymes: Enzymes such as 10-formyltetrahydrofolate dehydrogenase bind tetrahydropteroylpolyglutamates with very high affinity, with dissociation constants in the nanomolar range. nih.gov This tight binding suggests that the intracellular transfer of these cofactors between enzymes may not occur through simple diffusion but might involve direct channeling or competition between enzymes. nih.gov The polyglutamate tail of tetrahydrofolate significantly enhances its binding affinity to many enzymes, including C1-tetrahydrofolate synthase, effectively increasing the local concentration of the cofactor and channeling it through metabolic pathways. researchgate.net

Binding Dynamics of this compound with Key Enzymes
EnzymeLigand(s)Key Binding FeaturesDissociation Constant (Kd)
Dihydrofolate Reductase (DHFR)Dihydrofolate, NADPH, TetrahydrofolateInvolves major conformational changes (closed/occluded states). researchgate.netNot specified in provided text.
Thymidylate Synthase (TS)dUMP, 5,10-Methylene-THFOrdered binding and conformational change to enclose the active site. nih.govNot specified in provided text.
10-Formyltetrahydrofolate DehydrogenaseTetrahydropteroylpentaglutamate (H4PteGlu5)Very tight binding, product inhibition. nih.gov~15-20 nM nih.gov

Beyond its direct role in biosynthesis, this compound and its metabolic network modulate fundamental cellular processes, particularly through epigenetic mechanisms. mdpi.comscholasticahq.com The folate and methionine cycles are central to the production of S-adenosylmethionine (SAM), the primary methyl group donor for nearly all cellular methylation reactions. nih.gov

DNA Methylation and Gene Expression: The availability of SAM, which is influenced by the interplay of this compound and vitamin B12, directly affects the activity of DNA methyltransferases. scholasticahq.com DNA methylation is a crucial epigenetic mark that can alter gene expression without changing the underlying DNA sequence. mdpi.com Changes in folate status can therefore lead to genome-wide alterations in DNA methylation patterns, affecting the expression of genes involved in various cellular processes, including cell cycle control and differentiation. nih.gov For example, studies in Arabidopsis thaliana have shown that an increased supply of tetrahydrofolate can reduce DNA methylation and manipulate gene expression, including genes that control flowering time. nih.gov

Epigenetic Regulation: Folate-mediated one-carbon metabolism is essential for establishing and maintaining epigenetic marks during critical developmental periods. mdpi.comconsensus.app Folate deficiency during pregnancy is linked to neural tube defects, a phenomenon thought to be related to aberrant epigenetic regulation during embryonic development. scholasticahq.com The availability of methyl groups is critical for the proper imprinting of genes, a process where gene expression is determined by the parent of origin. mdpi.com Thus, this compound plays a vital role in the epigenetic programming that governs normal development and cellular function. mdpi.comsemanticscholar.org

Tetrahydropteroylglutamate in Disease Mechanisms and Pathophysiology

Deficiencies and Related Conditions

Deficiency in tetrahydropteroylglutamate, or the broader category of folates, leads to significant health issues by impairing fundamental cellular processes. This can arise from inadequate dietary intake, malabsorption, or genetic factors affecting folate metabolism.

Megaloblastic anemia is a type of macrocytic anemia characterized by the presence of unusually large, structurally abnormal, immature red blood cells (megaloblasts) in the bone marrow. nih.gov This condition is a direct consequence of impaired DNA synthesis, which stalls nuclear division while cytoplasmic maturation continues, leading to asynchronous development. nih.gov

A deficiency in folate is a primary cause of megaloblastic anemia. nih.govmsdmanuals.com this compound is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA. nih.gov Specifically, it is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis catalyzed by the enzyme thymidylate synthase. Without adequate this compound, this process is hindered, leading to defective DNA replication, which particularly affects rapidly dividing cells like hematopoietic precursors in the bone marrow. nih.govmhmedical.com The resulting ineffective hematopoiesis affects all cell lines but is most prominently observed in red blood cells. msdmanuals.com

Table 1: Key Factors in Megaloblastic Anemia

Feature Description
Primary Cause Impaired DNA synthesis. nih.gov
Key Nutrient Deficiency Folate (Vitamin B9) and/or Vitamin B12. msdmanuals.comclevelandclinic.org
Cellular Manifestation Asynchronous maturation between the nucleus and cytoplasm of erythroblasts. nih.gov
Bone Marrow Finding Presence of large, immature red blood cell precursors (megaloblasts). msdmanuals.com

| Peripheral Blood Smear | Macrocytic anemia, large oval red blood cells, and hypersegmented neutrophils. msdmanuals.com |

Hyperhomocysteinemia, defined as elevated levels of the amino acid homocysteine in the plasma, is recognized as an independent risk factor for cardiovascular disease (CVD), including atherosclerosis, stroke, and myocardial infarction. researchgate.netnih.govimrpress.com Folate, in its active form, plays a crucial role in homocysteine metabolism. nih.gov

This compound is a cofactor in the remethylation pathway that converts homocysteine back to methionine. Specifically, 5-methyltetrahydrofolate donates a methyl group to homocysteine in a reaction catalyzed by methionine synthase, which also requires vitamin B12 as a cofactor. mhmedical.com A deficiency in folate leads to a breakdown in this pathway, causing homocysteine to accumulate in the blood. nih.gov

Elevated homocysteine levels are associated with adverse effects on the vascular endothelium and smooth muscle cells. nih.govnih.gov Proposed mechanisms for its role in CVD include increased oxidative stress, inflammation, and promotion of thrombosis. ekb.eg Although hyperhomocysteinemia is a risk factor for CVD, some clinical trials on homocysteine-lowering therapies have not shown a significant reduction in cardiovascular events, leading to ongoing debate about the direct causal role of homocysteine. nih.govnih.gov

Folate is fundamentally important for the proper development and function of the central nervous system (CNS). nih.gov Its role begins in early embryonic development, particularly in the closure of the neural tube. Deficiencies are strongly linked to neural tube defects.

In children and adults, folate deficiency can lead to various neurological and psychiatric symptoms. A condition known as cerebral folate deficiency (CFD), characterized by low levels of 5-methyltetrahydrofolate in the cerebrospinal fluid despite normal systemic folate levels, has been associated with neurodevelopmental disorders, including some cases of autism spectrum disorder (ASD). nih.govmdpi.com One identified cause of CFD is the presence of folate receptor alpha (FRα) autoantibodies, which interfere with the transport of folate across the blood-brain barrier. nih.gov The neurological consequences of insufficient folate in the brain are thought to stem from impaired synthesis of neurotransmitters and disrupted myelination. mdpi.comnih.gov Recent research also suggests that environmental factors, such as exposure to certain pesticides, may interact with folate metabolism and contribute to neurodevelopmental issues. biorxiv.org

Role in Cancer Biology

The rapid proliferation of cancer cells necessitates significant metabolic adaptations to meet the high demand for energy and biosynthetic precursors. Folate-mediated one-carbon metabolism is central to these adaptations, making it a critical pathway in cancer biology and a target for therapy.

Cancer cells undergo extensive metabolic reprogramming to sustain their growth and survival. nih.govmdpi.com This involves alterations in glucose metabolism (the Warburg effect), as well as increased glutaminolysis and lipid and amino acid metabolism. nih.govnih.govresearchgate.net These reprogrammed pathways provide the necessary ATP, reducing power (NADPH), and building blocks for macromolecules like nucleotides, lipids, and proteins. mdpi.comtmu.edu.tw

This compound and its derivatives are essential for this biosynthetic activity. They provide one-carbon units for the de novo synthesis of purines and thymidylate, which are required for DNA replication and repair in rapidly dividing tumor cells. nih.gov By fueling these pathways, the folate cycle supports the high proliferative rate that is a hallmark of cancer. mdpi.com Key oncogenes and tumor suppressors, such as c-Myc, HIF-1α, and p53, can directly influence these metabolic pathways, including those dependent on folate. nih.gov

Table 2: Metabolic Hallmarks of Cancer Cells

Metabolic Shift Role in Cancer Proliferation Connection to Folate Metabolism
Aerobic Glycolysis (Warburg Effect) Rapid ATP production and generation of biosynthetic precursors. nih.govnih.gov Provides precursors that feed into pathways requiring one-carbon units.
Increased Nucleotide Synthesis Supports rapid DNA replication and cell division. Directly dependent on this compound for purine (B94841) and thymidylate synthesis. nih.gov
Altered Amino Acid Metabolism Provides building blocks for proteins and fuels the TCA cycle. researchgate.net Folate is essential for the interconversion of amino acids (e.g., serine to glycine).

| Enhanced Lipid Synthesis | Required for the formation of new cell membranes. nih.gov | Folate-dependent pathways provide cofactors and precursors for lipid biosynthesis. |

The critical role of folate metabolism in nucleotide synthesis makes it an attractive target for cancer chemotherapy. nih.gov Antifolates are a class of drugs designed to interfere with this pathway, thereby inhibiting DNA synthesis and selectively killing rapidly proliferating cancer cells. nih.govnih.gov

These drugs function by inhibiting key enzymes in the folate cycle. The classical antifolate, methotrexate (B535133), is a potent inhibitor of dihydrofolate reductase (DHFR). nih.gov DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate, a product of the thymidylate synthase reaction. By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate derivatives, leading to a shutdown of both purine and thymidylate synthesis and subsequent cell death. nih.gov

Newer generations of antifolates, such as pemetrexed (B1662193) and raltitrexed, have been developed to target other folate-dependent enzymes, primarily thymidylate synthase (TS). nih.govnih.gov The efficacy of these drugs relies on their ability to be transported into cancer cells and, in many cases, to be converted into polyglutamated forms, which are retained within the cell and are more potent inhibitors of their target enzymes. nih.gov

Mechanisms of Drug Resistance (e.g., Methotrexate)

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, functions as a folate antagonist. Its efficacy is intrinsically linked to the metabolic pathways of endogenous folates, such as this compound. Resistance to methotrexate can arise through several mechanisms at the cellular level, with alterations in the polyglutamylation process playing a pivotal role. This process, essential for the intracellular retention and therapeutic activity of methotrexate, is directly influenced by the cellular dynamics of this compound and its metabolizing enzymes.

A primary mechanism of methotrexate resistance involves impaired polyglutamylation. Methotrexate is actively transported into cells and subsequently undergoes the addition of glutamate (B1630785) residues, a reaction catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govmdpi.com This polyglutamylation traps the drug intracellularly and enhances its inhibitory effect on key enzymes in folate metabolism, notably dihydrofolate reductase (DHFR). researchgate.net Crucially, methotrexate and endogenous folates, including this compound, compete for the active site of FPGS. nih.gov

In certain cancer cells, resistance to methotrexate is associated with decreased activity of FPGS. nih.gov This can be a consequence of genetic mutations or altered splicing of the FPGS gene, leading to a dysfunctional enzyme. nih.gov Reduced FPGS activity results in decreased synthesis of methotrexate polyglutamates. Consequently, the intracellular concentration of the active form of the drug is diminished, allowing the cell to evade its cytotoxic effects. nih.govnih.gov The competitive nature of the binding between methotrexate and natural folates for FPGS means that higher intracellular pools of this compound and its derivatives can further hinder the polyglutamylation of methotrexate, contributing to drug resistance. nih.gov

Furthermore, the enzyme γ-glutamyl hydrolase (GGH) counteracts the action of FPGS by removing glutamate residues from both methotrexate polyglutamates and folylpolyglutamates. researchgate.net Increased GGH activity can therefore lead to a more rapid efflux of methotrexate from the cell, reducing its intracellular concentration and contributing to resistance. nih.gov The balance between FPGS and GGH activities is thus a critical determinant of cellular responsiveness to methotrexate.

Another significant mechanism of resistance is the amplification of the DHFR gene, leading to an overproduction of the dihydrofolate reductase enzyme. This increased enzyme level effectively titrates out the inhibitory effect of methotrexate, requiring higher drug concentrations to achieve a therapeutic effect. Additionally, mutations in the DHFR gene can reduce the binding affinity of methotrexate to the enzyme, rendering the drug less effective even at therapeutic concentrations.

Interactive Table: Mechanisms of Methotrexate Resistance Related to this compound Metabolism

MechanismDescriptionKey Molecules InvolvedConsequence for Methotrexate Efficacy
Impaired Polyglutamylation Reduced addition of glutamate residues to methotrexate, leading to decreased intracellular retention.Methotrexate, this compound, Folylpolyglutamate Synthetase (FPGS)Decreased
Increased Deglutamylation Enhanced removal of glutamate residues from methotrexate polyglutamates, promoting drug efflux.Methotrexate Polyglutamates, γ-Glutamyl Hydrolase (GGH)Decreased
Target Enzyme Overexpression Increased production of dihydrofolate reductase (DHFR) due to gene amplification.Dihydrofolate Reductase (DHFR)Decreased
Target Enzyme Mutation Altered DHFR structure leading to reduced binding affinity for methotrexate.Dihydrofolate Reductase (DHFR)Decreased

This compound in Infectious Diseases (e.g., Malaria)

The folate metabolic pathway is a critical target for antimicrobial agents, particularly in the context of parasitic diseases like malaria. The causative agent of the most severe form of malaria, Plasmodium falciparum, is incapable of utilizing pre-formed folates from its human host and therefore relies on the de novo synthesis of these essential cofactors. nih.govnih.gov this compound and its derivatives are central to this pathway, playing indispensable roles in the synthesis of nucleotides and amino acids required for the parasite's rapid proliferation and survival.

The parasite's folate biosynthesis pathway begins with the conversion of guanosine (B1672433) triphosphate (GTP) to dihydropteroate (B1496061). This pteridine (B1203161) moiety is then combined with para-aminobenzoic acid (pABA) by the enzyme dihydropteroate synthase (DHPS). The resulting dihydropteroate is subsequently glutamylated and then reduced by dihydrofolate reductase (DHFR) to form dihydrofolate and ultimately this compound. nih.gov

The various one-carbon derivatives of this compound are crucial for several metabolic processes in the parasite:

5,10-Methylenetetrahydrofolate is essential for the synthesis of thymidylate from deoxyuridylate, a critical step in DNA replication.

10-Formyltetrahydrofolate is required for the de novo synthesis of purines, another fundamental component of DNA and RNA.

Antifolate drugs, such as the combination of sulfadoxine (B1681781) and pyrimethamine, exploit the parasite's dependence on this pathway. Sulfadoxine acts as a competitive inhibitor of DHPS, blocking the incorporation of pABA into dihydropteroate. medscape.com Pyrimethamine, on the other hand, is a potent inhibitor of the parasite's DHFR, preventing the reduction of dihydrofolate to this compound. medscape.comyoutube.com The synergistic action of these drugs leads to a depletion of the intracellular pool of this compound and its derivatives, thereby halting DNA synthesis and ultimately killing the parasite. nih.gov

Resistance to antifolate drugs in P. falciparum has emerged primarily through point mutations in the genes encoding DHPS and DHFR. nih.gov These mutations reduce the binding affinity of the drugs to their respective enzyme targets, allowing the parasite to continue synthesizing folates even in the presence of the inhibitors. The persistence and spread of these resistant strains have significantly compromised the efficacy of antifolate therapies in many malaria-endemic regions.

Interactive Table: Role of this compound Derivatives in Plasmodium falciparum

This compound DerivativeMetabolic FunctionAntifolate Drug Target
This compound Precursor to one-carbon donorsDihydrofolate Reductase (DHFR)
5,10-Methylenetetrahydrofolate Thymidylate synthesis (DNA)Indirectly affected by DHFR and DHPS inhibition
10-Formyltetrahydrofolate Purine synthesis (DNA, RNA)Indirectly affected by DHFR and DHPS inhibition

Advanced Research Methodologies for Tetrahydropteroylglutamate Analysis

Chromatographic Techniques for Derivative Profiling

Chromatographic methods are paramount for the separation and quantification of the various forms of tetrahydropteroylglutamate, known as folates. These techniques offer high sensitivity and selectivity, allowing for the profiling of different folate vitamers in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for folate analysis. Various HPLC methods have been developed to separate different folate monoglutamates. researchgate.net A common approach involves reversed-phase HPLC (RP-HPLC) using columns such as C18 or phenyl-bonded phases. nih.govwjpsronline.com

The mobile phase composition is a critical parameter for achieving optimal separation. Typically, a gradient elution is employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. wjpsronline.compensoft.net The pH of the mobile phase is carefully controlled, as it influences the retention and stability of folate derivatives. nih.gov For instance, a mobile phase consisting of 20 mM acetate buffer (pH 5.0) has been successfully used for the separation of tetrahydrofolate, 10-formyltetrahydrofolate, and 5-methyltetrahydrofolate. nih.gov

Detection in HPLC systems can be achieved through various means, including UV/Vis, fluorescence, and electrochemical detection (ECD). mdpi.com ECD is particularly sensitive for the direct measurement of reduced folates like tetrahydrofolate. nih.govmdpi.com One study reported detection limits of 0.13 ng/ml for tetrahydrofolate, 0.11 ng/ml for 10-formyltetrahydrofolate, and 0.10 ng/ml for 5-methyltetrahydrofolate using HPLC-ECD. nih.gov

Table 1: Examples of HPLC Methods for this compound Derivative Analysis
Folate DerivativeColumnMobile PhaseDetection MethodReference
Tetrahydrofolate, 10-Formyltetrahydrofolate, 5-MethyltetrahydrofolatePhenyl bonded phase20 mM acetate buffer (pH 5.0) with 0.1 mM EDTAElectrochemical Detection (ECD) at +300 mV nih.gov
5-MethyltetrahydrofolateWaters µ bond pack C18 (3.9x300 mm)Not specified in detailNot specified in detail ijpsdronline.com
Folate DerivativesLiChrosorb RP-18Acetonitrile-water or methanol-water (isocratic)Not specified in detail pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for folate analysis due to its superior sensitivity, specificity, and ability to measure multiple folate vitamers simultaneously. bevital.nothermofisher.com This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. nih.gov

In LC-MS/MS methods, a triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode for quantitative analysis. acs.org This allows for the selection of specific precursor-to-product ion transitions for each folate vitamer and their isotopically labeled internal standards, significantly reducing matrix interference. frontiersin.orgnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-labeled folates, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. bevital.nofrontiersin.org

Various LC-MS/MS methods have been developed for the analysis of folates in different matrices, including serum, red blood cells, and food. bevital.nonih.govfrontiersin.org For instance, a high-throughput LC-MS/MS method for red blood cell folate analysis involved hydrolysis of folates, solid-phase extraction (SPE) cleanup, and derivatization before LC-MS/MS quantification. nih.gov Another method for serum folate analysis allowed for the simultaneous determination of five folate vitamers and one oxidation product using a small sample volume (150 µL). cdc.gov The development of a time-efficient LC system can enable the elution and baseline separation of all analytes within a short timeframe, such as 6 minutes, facilitating high-throughput analysis. frontiersin.org

Table 2: Key Parameters of Selected LC-MS/MS Methods for Folate Analysis
Analyte(s)MatrixLC ColumnIonization ModeKey Findings/FeaturesReference
Pteroylmonoglutamic acid, tetrahydrofolate, 5-methyltetrahydrofolate, 5-formyltetrahydrofolateFood (Strawberries)Raptor ARC-18 (2.7 μm, 100 × 2.1 mm)Positive ESIStable isotope dilution assay; elution within 6 min. frontiersin.org
5mTHF, hmTHF, FA, 5fTHF, pABG, apABGHuman SerumC8-columnNot specifiedHigh-throughput (192 samples/day); robotic workstation for sample processing. bevital.no
Six folate speciesAutolyzed yeast extractSunshell C18 (2.6 μm, 100 × 2.1 mm)Not specifiedNovel chemical derivatization to stabilize folates. acs.org
Total folate (as pABA)Red Blood CellsNot specifiedNot specifiedHigh-throughput method using 96-well plates for hydrolysis and SPE. nih.gov
Five folate vitamers and one oxidation product (MeFox)SerumNot specifiedNot specifiedRequires small serum volume (150 µL); fast 96-probe SPE process. cdc.gov

The inherent instability of reduced folates like this compound presents a significant challenge in their analysis. acs.org These compounds are susceptible to oxidation, degradation by heat and light, and interconversion between different forms, especially at acidic pH. nih.govnih.gov Therefore, meticulous sample preparation is critical to ensure the accuracy and reliability of the analytical results. organomation.comchromtech.com

Key strategies to maintain folate stability during sample preparation include:

Use of Antioxidants: The addition of antioxidants such as ascorbic acid, 2-mercaptoethanol, or 2,3-dimercapto-1-propanol is essential to prevent oxidative degradation. ijpsdronline.comresearchgate.net Ascorbic acid is commonly used in extraction buffers. bevital.no

Control of pH: Maintaining a neutral or slightly alkaline pH during extraction and storage is crucial, as acidic conditions can lead to the degradation of some folates and interconversion between others. nih.govresearchgate.net For instance, tetrahydrofolate is unstable at low pH. nih.gov

Minimizing Exposure to Light and Heat: Samples should be protected from light and processed at low temperatures (e.g., on ice) to minimize degradation. nih.gov Heat treatment, while sometimes necessary for enzyme inactivation, must be carefully controlled. nih.gov

Rapid Processing: Samples should be processed as quickly as possible to reduce the time for potential degradation. cdc.gov

Sample preparation typically involves steps such as homogenization, enzymatic deconjugation (to convert polyglutamates to monoglutamates for easier analysis), protein precipitation, and solid-phase extraction (SPE) for cleanup and concentration. chromtech.comnih.govbiotage.comchromatographyonline.com Filtration is also a common step to remove particulates that could damage the chromatographic column. chromtech.combiotage.com The choice of extraction and cleanup methods depends on the sample matrix and the specific folate vitamers of interest.

Molecular and Structural Biology Approaches

Understanding the three-dimensional structure of enzymes that bind this compound is essential for elucidating their mechanisms of action and for the design of specific inhibitors.

X-ray crystallography is a powerful technique used to determine the high-resolution three-dimensional structures of proteins and their complexes with ligands. dntb.gov.ua This method has provided invaluable insights into the binding of this compound and its derivatives to various folate-dependent enzymes.

For instance, the crystal structure of soybean serine hydroxymethyltransferase (SHMT8) in complex with diglutamylated 5-formyl-tetrahydrofolate has been determined at 1.7 Å resolution. osti.gov This structure revealed a rearrangement of a loop at the entrance to the folate binding site and specific interactions between the enzyme and the diglutamyl tail of the ligand. osti.gov Such structural information helps to explain the increased binding affinity of polyglutamylated folates to enzymes. nih.gov

Crystallographic studies have also been instrumental in understanding the structure and function of other folate-related enzymes, such as the bifunctional methylene[H4]folate dehydrogenase/methenyl[H4]folate cyclohydrolase. rcsb.org The 1.5 Å resolution structure of this enzyme revealed a Rossmann fold in the NADP-binding domain and suggested that the folate-binding sites for both enzymatic activities are located within a cleft. rcsb.org These structural studies provide a detailed view of the active sites and the interactions that govern substrate binding and catalysis. researchgate.netnih.govrcsb.orgresearchgate.net

Site-Directed Mutagenesis and Enzyme Engineering

Site-directed mutagenesis and enzyme engineering are powerful techniques used to investigate the structure-function relationships of enzymes that interact with this compound. By altering specific amino acid residues within an enzyme's active site, researchers can elucidate the roles of individual residues in substrate binding, catalysis, and regulation.

One of the primary targets for these studies in the context of this compound metabolism is dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. Site-directed mutagenesis studies have been instrumental in understanding the catalytic mechanism of DHFR. For example, mutations at Asp-27 of the Escherichia coli DHFR were shown to be critical for catalysis. nih.gov Replacing this aspartic acid with asparagine resulted in a significant loss of enzymatic activity, highlighting its importance in the protonation of the substrate. nih.gov Similarly, studies on human DHFR have utilized mutagenesis to explore the role of specific residues, such as Cysteine-6, in the enzyme's activation by organomercurial compounds. nih.gov A Cys-6 to Ser-6 mutation demonstrated that this residue is obligatory for such activation, while also revealing conformational changes in the mutant enzyme. nih.gov

Enzyme engineering extends the principles of site-directed mutagenesis to redesign enzymes with novel or enhanced properties. While specific examples directly engineering enzymes for altered interaction with this compound are intricate, the principles are applied to enzymes like thymidylate synthase (TS), which uses a this compound derivative as a cofactor. nih.govwikipedia.org Engineering efforts on TS could aim to alter its substrate specificity or its susceptibility to inhibitors. nih.gov For instance, by modifying residues in the folate-binding pocket, one could potentially create TS variants with altered affinity for different folate derivatives. These approaches are invaluable for developing new therapeutic agents and for understanding the molecular basis of drug resistance. nih.govaddgene.org

Table 1: Impact of Site-Directed Mutagenesis on Dihydrofolate Reductase (DHFR) Properties

EnzymeMutationObserved EffectReference
E. coli DHFRAsp-27 → AsnImportant for catalysis nih.gov
E. coli DHFRPro-39 → CysResulted in new enzyme forms corresponding to different oxidation states nih.gov
E. coli DHFRGly-95 → AlaAbolished enzyme activity due to local structure perturbation nih.gov
Human DHFRCys-6 → Ser-6Abolished activation by p-(hydroxymercuri)benzoate; altered conformation nih.gov

Computational Modeling and In Silico Analysis

Computational modeling and in silico analysis have become indispensable tools for studying the interactions between this compound and its associated enzymes at a molecular level. These methods provide insights that are often difficult to obtain through experimental approaches alone. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are employed to predict binding affinities, elucidate reaction mechanisms, and understand the dynamics of enzyme-substrate complexes. mdpi.com

Molecular docking studies, for instance, can predict the preferred binding orientation of this compound or its derivatives within the active site of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). scirp.org This information is crucial for understanding the structural basis of substrate recognition and for the rational design of inhibitors. nih.gov For example, computational models have been used to explore the binding of antifolate drugs to DHFR, helping to explain the molecular basis of their therapeutic action and the mechanisms of drug resistance. nih.gov

Molecular dynamics simulations provide a dynamic view of the enzyme-substrate interactions over time. mdpi.com These simulations can reveal conformational changes in both the enzyme and the ligand upon binding, as well as the role of solvent molecules in the binding process. researchgate.net Such studies have been used to investigate the binding kinetics of drugs to their target enzymes, offering a more complete picture beyond simple binding affinity. nih.gov In silico approaches can test hypotheses about how drug binding kinetics and state-dependent affinity influence biological outcomes. nih.gov

Furthermore, QM/MM methods allow for a detailed investigation of the enzymatic reaction mechanism by treating the active site with high-level quantum mechanics while the rest of the protein and solvent are described by more computationally efficient molecular mechanics. nih.gov This approach has been applied to enzymes like TS to study the hydride transfer step, which is the rate-limiting step in the conversion of dUMP to dTMP. nih.gov These computational studies provide valuable insights into the transition states and energy barriers of the reaction, complementing experimental kinetic data.

Table 2: Applications of Computational Methods in this compound Research

Computational MethodApplicationEnzyme ExampleKey InsightsReference
Molecular DockingPredicting binding modes of ligandsDihydrofolate Reductase (DHFR)Understanding drug-receptor interactions and mechanisms of resistance. scirp.orgnih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of enzyme-ligand complexesDihydrofolate Reductase (DHFR)Revealing stable interactions and binding free energies of inhibitors. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigating enzymatic reaction mechanismsThymidylate Synthase (TS)Elucidating the nature of the rate-limiting hydride transfer step. nih.gov
In Silico ADMET AssessmentPredicting pharmacokinetic properties of compoundsDihydrofolate Reductase (DHFR)Filtering potential drug candidates based on absorption, distribution, metabolism, excretion, and toxicity. nih.gov

Gene Expression and Regulatory Studies

The biosynthesis and metabolism of this compound are tightly regulated processes involving the coordinated expression of numerous genes. Gene expression and regulatory studies are crucial for understanding how cells maintain folate homeostasis and respond to changes in folate availability. nih.gov These studies often involve measuring the mRNA and protein levels of key enzymes in the folate pathway.

The expression of genes encoding enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), and methylenetetrahydrofolate reductase (MTHFR) is critical for maintaining the cellular pool of this compound and its derivatives. nih.gov Studies have shown that the expression levels of these genes can vary significantly among individuals and in different tissues. nih.gov For example, in healthy individuals, the expression of 11 different one-carbon metabolizing genes in lymphocytes showed a wide range, with MTR having the highest expression and SHMT having one of the lowest. nih.gov

Regulation of these genes can occur at both the transcriptional and post-transcriptional levels. For instance, the transcription of some folate pathway genes can be influenced by the availability of folate and other nutrients. nih.gov Furthermore, genetic polymorphisms in these genes can affect their expression levels or the activity of the encoded enzymes, which can have significant metabolic consequences. mdpi.com For example, polymorphisms in the MTHFR gene are known to impact folate metabolism and have been associated with various health conditions. mdpi.com

Regulatory studies also investigate the role of transport proteins in maintaining intracellular folate concentrations. The reduced folate carrier (RFC1), proton-coupled folate transporter (PCFT), and mitochondrial folate transporter (MFTC) are key players in the uptake and subcellular distribution of folates. nih.gov The expression and function of these transporters are critical for ensuring an adequate supply of this compound for cellular processes. nih.gov

Table 3: Key Genes in this compound Metabolism and Their Functions

GeneEnzyme/ProteinFunctionReference
DHFRDihydrofolate reductaseReduces dihydrofolate to tetrahydrofolate. nih.gov
TYMSThymidylate synthaseCatalyzes the methylation of dUMP to dTMP. nih.gov
MTHFRMethylenetetrahydrofolate reductaseReduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govmdpi.com
MTRMethionine synthaseRegenerates methionine from homocysteine. nih.govmdpi.com
SHMTSerine hydroxymethyltransferaseConverts serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.gov
SLC19A1 (RFC1)Reduced folate carrier 1Transports folates into the cell. nih.govmdpi.com

In vivo and In vitro Model Systems for Metabolic Investigation

In vivo and in vitro model systems are essential for studying the complex metabolic pathways involving this compound. These models allow researchers to investigate the absorption, distribution, metabolism, and excretion of folates and antifolate drugs in a controlled manner.

In vivo models, typically involving laboratory animals such as rats, are used to study the systemic metabolism of folates. nih.gov By administering radiolabeled folate compounds, researchers can trace their metabolic fate throughout the body. nih.gov For example, studies in rats using radiolabelled 5-methylthis compound have shown that it is absorbed from the intestine and its tetrahydrofolate moiety is metabolized similarly to folic acid, forming other folate derivatives and polyglutamates. nih.gov Animal models are also invaluable for preclinical studies of new antifolate drugs, allowing for the assessment of their pharmacokinetics and efficacy. nih.gov

In vitro model systems provide a more simplified and controlled environment to investigate specific aspects of this compound metabolism. These systems can include cultured cells, isolated organs, and purified enzymes. nih.gov Cultured cell lines, such as human cancer cell lines, are widely used to study the cellular uptake and metabolism of folates and the cytotoxic effects of antifolate drugs. nih.gov These studies have demonstrated that cells can concentrate antifolate drugs and metabolize them into polyglutamated forms, which are often more potent inhibitors of their target enzymes. nih.gov

Subcellular fractions, such as liver S9-mix, can be used to investigate the enzymatic metabolism of compounds in a cell-free system. nih.gov These in vitro assays are particularly useful for identifying the metabolites of new drug candidates and for studying the enzymes involved in their biotransformation. nih.gov For instance, an in vitro assay using HepG2 cells in the presence of a rat liver S9-mix was developed to measure the impact of metabolic activation on compound cytotoxicity. nih.gov

Table 4: Comparison of Model Systems for this compound Research

Model SystemAdvantagesDisadvantagesTypical ApplicationsReference
In vivo (e.g., Rats) Reflects systemic metabolism and whole-body pharmacokinetics.Complex, expensive, ethical considerations.Studying the overall metabolic fate of folates and antifolates. nih.govnih.gov
In vitro (Cultured Cells) Controlled environment, high-throughput screening possible.May not fully recapitulate in vivo conditions.Investigating cellular uptake, metabolism, and cytotoxicity of antifolates. nih.gov
In vitro (Subcellular Fractions) Allows for the study of specific enzymatic reactions.Lacks the complexity of a whole-cell or whole-organism system.Identifying metabolites and characterizing metabolic pathways. nih.govnih.gov

Q & A

Q. What is the role of H4PteGlu in serine hydroxymethyltransferase (SHMT) catalysis, and how can its activity be experimentally quantified?

H4PteGlu serves as a co-substrate in SHMT-catalyzed reactions, enabling the reversible transfer of a one-carbon unit from serine to produce glycine and 5,10-methylene-H4PteGlu . To quantify its activity:

  • Use UV-Vis spectrophotometry to monitor glycine formation at 238 nm in assays containing PLP, serine, and H4PteGlu .
  • Employ HPLC with fluorescence detection to separate and quantify H4PteGlu derivatives, ensuring pH stabilization to prevent folate oxidation .

Q. How does H4PteGlu participate in one-carbon metabolism, and what methods validate its metabolic flux?

H4PteGlu acts as a carrier of one-carbon units in folate-dependent pathways, including nucleotide synthesis and methionine regeneration. Methodological approaches include:

  • Isotopic tracing : Use 13C^{13}\text{C}-labeled serine to track carbon transfer to H4PteGlu via SHMT, analyzed via LC-MS .
  • Enzyme-coupled assays : Pair SHMT with methylenetetrahydrofolate dehydrogenase (MTHFD) to measure NADPH oxidation as a proxy for 5,10-CH2_2-H4PteGlu production .

Q. What are the standard protocols for stabilizing H4PteGlu in vitro, given its susceptibility to oxidation?

  • Prepare buffers with 10 mM β-mercaptoethanol or 1 mM ascorbate to maintain reducing conditions .
  • Store solutions at -80°C under argon gas to minimize oxidative degradation .

Advanced Research Questions

Q. How do structural variations in H4PteGlu-binding enzymes (e.g., SHMT isoforms) influence catalytic efficiency and substrate specificity?

  • Conduct X-ray crystallography of SHMT-H4PteGlu complexes to resolve binding interactions (e.g., T254C-glycine mutant structures in P41_1 space group) .
  • Use site-directed mutagenesis to probe residues like Arg363 (in E. coli SHMT), which stabilizes the pterin ring of H4PteGlu, followed by kinetic assays (kcat/Kmk_{\text{cat}}/K_m) .

Q. What experimental strategies address contradictions in reported H4PteGlu-binding affinities across homologs?

  • Perform isothermal titration calorimetry (ITC) under standardized conditions (pH 7.4, 25°C) to compare binding thermodynamics of SHMT isoforms .
  • Analyze molecular dynamics simulations to identify conformational flexibility in H4PteGlu-binding pockets that may explain affinity discrepancies .

Q. How can H4PteGlu-dependent enzymes be targeted for antifolate drug design, and what assays validate inhibitor efficacy?

  • Design competitive inhibitors (e.g., 5-formyl-H4PteGlu analogs) and test inhibition constants (KiK_i) via enzyme kinetics .
  • Validate cellular activity using knockout models (e.g., SHMT1/^{-/-} mice) to assess folate pool disruption and cytotoxicity .

Q. What evolutionary insights explain the absence of H4PteGlu in Archaeal one-carbon metabolism?

  • Perform phylogenetic analysis of folate biosynthesis genes (e.g., folP, folK) to identify loss-of-function mutations in Archaea .
  • Characterize alternative pterin cofactors (e.g., methylated pteridines) via NMR spectroscopy and compare their redox properties to H4PteGlu .

Methodological Considerations

  • Data Contradictions : Address variability in H4PteGlu stability by reporting buffer composition, temperature, and oxidation prevention measures .
  • Advanced Techniques : Combine structural (cryo-EM, crystallography) and kinetic (stopped-flow spectroscopy) methods to dissect enzyme mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.